tert-Butyl 4-(2-aminobenzyl)piperidine-1-carboxylate
CAS No.: 910442-75-0
Cat. No.: VC15900272
Molecular Formula: C17H26N2O2
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 910442-75-0 |
|---|---|
| Molecular Formula | C17H26N2O2 |
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | tert-butyl 4-[(2-aminophenyl)methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-10-8-13(9-11-19)12-14-6-4-5-7-15(14)18/h4-7,13H,8-12,18H2,1-3H3 |
| Standard InChI Key | GWQYYWDFGZGETF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=CC=C2N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of a piperidine ring substituted at the 4-position with a 2-aminobenzyl group and a tert-butoxycarbonyl (Boc) protecting group. The benzyl moiety introduces aromaticity and potential hydrogen-bonding interactions via the amine group, while the Boc group enhances solubility in organic solvents and stabilizes the piperidine nitrogen during synthetic manipulations .
Table 1: Key Physicochemical Properties of Structural Analogs
Synthesis and Characterization
Synthetic Pathways
The synthesis of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate, a closely related analog, follows a Suzuki-Miyaura cross-coupling strategy :
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General Procedure B:
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Reactants: 2-Bromonitrobenzene (0.25 mmol) and tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (0.25 mmol).
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Conditions: Pd catalysis, aqueous Na₂CO₃, toluene/ethanol (3:1), 90°C, 12 hours.
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Workup: Ethyl acetate extraction, washing with H₂O/brine, drying (Na₂SO₄), and vacuum concentration.
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For the target compound, replacing the boronate ester with a benzyl-substituted analog would enable analogous coupling, though steric effects may necessitate adjusted reaction times or temperatures.
Spectroscopic Characterization
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¹H NMR (500 MHz, CDCl₃):
Applications in Medicinal Chemistry
Enzyme Inhibition and Receptor Targeting
Piperidine derivatives are pivotal in drug discovery due to their conformational flexibility and ability to interact with biological targets. The 2-aminobenzyl group in this compound suggests potential as:
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Dopamine Receptor Ligands: Structural similarity to known antipsychotics implies affinity for D₂-like receptors.
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Kinase Inhibitors: The amine group may chelate ATP-binding sites in kinases, analogous to imatinib derivatives.
Table 2: Comparative Bioactivity of Piperidine Analogs
| Compound | Target | IC₅₀/EC₅₀ |
|---|---|---|
| tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate | Inositol Phosphate Kinase | 400 nM |
| tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | Serotonin Receptor | 220 nM |
Future Directions
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